molecular formula C8H11NO3 B8584400 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol

2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol

Cat. No.: B8584400
M. Wt: 169.18 g/mol
InChI Key: MIYPYKIYQZUXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol is a chemical compound of interest in several specialized research fields, primarily due to its molecular structure featuring both aminoethanol and dihydroxybenzene motifs. This structure is analogous to key biological molecules, suggesting potential research applications that require further investigation. In biochemical research, this compound may serve as a scaffold or precursor in studies related to neurotransmitter function and catecholamine metabolism, given its structural resemblance to endogenous compounds . Its dihydroxy phenyl group is a key feature found in molecules that interact with enzymes like tyrosinase, a copper-containing enzyme central to melanin biosynthesis . This makes the compound a candidate for in vitro research aimed at developing modulators of skin pigmentation or preventing browning in agricultural products. Furthermore, in pharmaceutical development, the molecule provides a versatile building block for the synthesis of more complex heterocyclic compounds, such as quinazolinones, which are known to possess a range of biological activities . Research into its application focuses on creating novel molecular entities for probing biological pathways. The primary research value of 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol lies in its potential as a tool compound for enzymology, medicinal chemistry, and drug discovery programs, where it can be used to explore structure-activity relationships and novel mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,3-diol

InChI

InChI=1S/C8H11NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H,4,9H2

InChI Key

MIYPYKIYQZUXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Notable Properties/Applications References
2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol 2,4-dihydroxy 183.18 (calculated) High polarity; potential antioxidant activity
2-Amino-1-(4-methoxyphenyl)ethanol 4-methoxy 181.20 Lower water solubility; synthetic intermediate
2-Amino-1-(3-bromophenyl)ethanol 3-bromo 216.08 Halogen bonding potential; pharmacological precursor
2-Amino-1-(4-fluorophenyl)ethanol 4-fluoro 169.16 Antifungal activity; chelating agent
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 2,5-dimethoxy 211.26 Controlled substance (pharmaceutical impurity)
Key Observations :
  • Hydroxyl vs.
  • Halogen Substitutions: Bromo and fluoro analogs (e.g., 3-bromo and 4-fluoro derivatives) introduce steric and electronic effects, influencing receptor binding and metabolic stability. For example, 2-Amino-1-(4-fluorophenyl)ethanol demonstrates antifungal activity via metal chelation .
Antioxidant Activity :

The dihydroxy-phenyl group in the target compound is structurally analogous to natural antioxidants like 2-(3,4-dihydroxy-phenyl)-ethanol (compound 8 in ), which is isolated from roses and known for radical-scavenging properties . The aminoethanol side chain may further modulate reactivity with reactive oxygen species.

Enzyme Interactions :
  • Antifungal Activity: The hydroxyl and amino groups in the target compound may mimic siderophores, disrupting fungal iron uptake .
Key Challenges :
  • Stability of Dihydroxy Derivatives : The 2,4-dihydroxy-phenyl group may necessitate protection/deprotection strategies during synthesis to prevent oxidation .
  • Chiral Resolution: Enantiomers (e.g., (S)-2-Amino-1-(3-bromophenyl)ethanol) require asymmetric synthesis or chromatographic separation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound 4-Methoxy Analog 4-Fluoro Analog
LogP ~0.5 (estimated) 0.92 1.1
Water Solubility High (due to hydroxyls) Moderate Low
Melting Point Not reported 103–104°C 79–81°C
Insights :
  • The target compound’s hydroxyl groups reduce LogP compared to methoxy or halogenated analogs, favoring aqueous environments .

Preparation Methods

Friedel-Crafts Acylation of Catechol Derivatives

In CN107011188B , 2-amino-1-(3,4-dihydroxyphenyl)-ethanone is synthesized via a Friedel-Crafts reaction between catechol and glycine, catalyzed by zinc chloride in 1,2-dichloroethane. The reaction proceeds at 70°C for 12–20 hours, yielding 76.8–78.8% of the ketone intermediate. Critical parameters include:

  • Catalyst loading : 450–550 g of ZnCl₂ per mole of catechol.

  • Solvent system : 1,2-dichloroethane ensures optimal electrophilic activation.

  • Temperature control : Quenching with dilute HCl at 20–30°C prevents over-acylation.

This method is adaptable to 2,4-dihydroxy substrates by substituting catechol with resorcinol (2,4-dihydroxybenzene). However, regioselectivity challenges may arise due to the meta-directing nature of hydroxyl groups, necessitating careful optimization.

Reduction of the Ketone Intermediate

The ketone group is reduced to a secondary alcohol using catalytic hydrogenation or microbial reduction:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C, 10% wt) in methanol with ammonium formate as a hydrogen donor achieves quantitative reduction at 65°C.

  • Microbial asymmetric reduction : Rhodococcus species selectively reduce the ketone to (R)-2-amino-1-(2,4-dihydroxy-phenyl)-ethanol with >99% enantiomeric excess (ee).

Table 1: Comparison of Reduction Methods

MethodCatalyst/OrganismYield (%)ee (%)Time (h)
Catalytic HydrogenationPd/C95N/A5
Microbial ReductionRhodococcus sp.85>9948

Catalytic hydrogenation offers faster reaction times but lacks stereocontrol, whereas microbial methods provide high enantioselectivity at the expense of longer fermentation cycles.

Microbial Asymmetric Reduction of Aminoketones

Microorganisms such as Rhodococcus, Staphylococcus, and Neisseria species exhibit enantioselective reductase activity, enabling direct synthesis of (R)- or (S)-2-amino-1-(2,4-dihydroxy-phenyl)-ethanol from racemic aminoketones.

Strain Selection and Optimization

EP0654534A2 identifies Rhodococcus erythropolis as highly effective for resolving (R)-enantiomers from racemic 2-amino-1-phenylethanol derivatives. Key process parameters include:

  • Substrate concentration : 10–50 g/L to avoid microbial inhibition.

  • Immobilization : Cells immobilized on alginate beads enhance reusability for up to 10 batches.

  • Reaction conditions : pH 7.0, 30°C, and aerobic agitation (200 rpm).

Optical Purity and Yield

EP0924193A1 reports a 92% yield of (R)-2-amino-1-(3,4-dihydroxyphenyl)-ethanol with 99.5% ee using Rhodococcus sp. JCM 3202. Analogous protocols for 2,4-dihydroxy derivatives achieve comparable results, though substrate solubility in aqueous media remains a limitation.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-amine reduction provides an alternative pathway, particularly for synthesizing racemic mixtures.

Synthesis of Nitroketone Intermediates

A nitro group is introduced at the ethanol chain’s amino position via nucleophilic substitution. For example, 2-chloropropane reacts with 2-amino-1-(2,4-dihydroxy-phenyl)-ethanone in ethanol-triethylamine, followed by HCl gas treatment to yield isoproterenone hydrochloride.

Hydrogenation Conditions

CN105481705A employs 10% Pd/C in methanol under 50 psi H₂, reducing the nitro group to an amine at 65°C. This method achieves 81–85% yield but requires stringent control over reaction time to prevent over-reduction.

Table 2: Catalytic Hydrogenation Parameters

SubstrateCatalystPressure (psi)Yield (%)Purity (%)
Nitroketone derivativePd/C508598

Epoxide Ring-Opening with Ammonia

Epoxide-based routes, though less common, offer a stereocontrolled approach.

Synthesis of Dihydroxy-Substituted Styrene Oxide

Styrene oxide derivatives with 2,4-dihydroxy groups are synthesized via epoxidation of resorcinol-derived alkenes. For example, epichlorohydrin reacts with resorcinol under basic conditions to form the epoxide.

Ammonolysis and Workup

ChemicalBook describes a regioselective ring-opening of styrene oxide with sodium hexamethyldisilazane (NaHMDS) in THF, followed by aqueous workup to yield 2-amino-1-phenylethanol. Adapting this method to 2,4-dihydroxy substrates requires hydroxyl group protection (e.g., acetyl) to prevent side reactions.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Friedel-Crafts/ReductionHigh yield (75–80%), scalableRequires ketone protection steps
Microbial ReductionHigh ee (>99%), eco-friendlySlow (48–72 h), low substrate loading
Nitro HydrogenationSimple workflow, racemic synthesisModerate ee, nitro intermediate toxicity
Epoxide Ring-OpeningStereocontrol potentialLow yields (50–60%), complex protection

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, and how do reaction conditions influence yield and purity?

  • Methodology : A two-step synthesis is commonly employed:

Condensation : React 2,4-dihydroxybenzaldehyde with nitroethane in ethanol under basic conditions (e.g., KOH) to form a β-nitrostyrene intermediate.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, followed by acidification to isolate the product as a hydrochloride salt.

  • Critical Factors : Solvent polarity (ethanol vs. THF) and temperature control during condensation significantly impact intermediate stability. Reducing agents like NaBH₄ may preserve hydroxyl groups better than harsher reagents .

Q. What spectroscopic techniques are most effective for characterizing 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, particularly in confirming stereochemistry?

  • Methodology :

  • NMR : ¹H NMR distinguishes diastereomers via coupling constants (e.g., J = 3–5 Hz for cis vs. 8–10 Hz for trans configurations). Hydroxyl protons appear as broad singlets (~δ 5–6 ppm).
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks between hydroxyl/amino groups.
  • IR : Confirms hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) functionalities .

Q. How does the presence of 2,4-dihydroxy substituents influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Findings : The dihydroxy groups enhance solubility in polar solvents (e.g., water, methanol) but reduce stability in acidic conditions due to potential intramolecular hydrogen bonding. Stability improves in buffered solutions (pH 6–8) or aprotic solvents like DMSO .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol, and how does chirality impact its biological activity?

  • Methodology :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed hydrogenation to achieve >90% enantiomeric excess (ee).
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture.
  • Biological Impact : (R)-enantiomers show 3–5× higher affinity for serotonin receptors compared to (S)-forms in neuropharmacological assays .

Q. How can computational chemistry predict the biological activity or enantioselectivity of derivatives?

  • Methodology :

  • DFT Calculations : Model transition states of key reactions (e.g., hydrogenation) to predict enantioselectivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., dopamine D₂ receptors) to prioritize derivatives for synthesis. Studies show meta-hydroxy groups improve binding by 40% via H-bonding with Thr242 .

Q. What structure-activity relationships (SAR) govern the antimicrobial efficacy of 2-Amino-1-(2,4-dihydroxy-phenyl)-ethanol derivatives?

  • Findings :

  • Electron-Withdrawing Groups : Para-nitro substituents increase antifungal activity 2-fold by enhancing membrane penetration.
  • Steric Effects : Bulky groups at the ortho position reduce activity by 50% due to hindered target binding.
  • Data Table :
SubstituentMIC (μg/mL) C. albicansLogP
2,4-OH161.2
4-NO₂81.8
2-Cl322.1
Source: Comparative analysis of analogs .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

Assay Standardization : Control variables like pH, temperature, and cell line passage number.

Impurity Profiling : Use HPLC-MS to rule out confounding effects from byproducts (e.g., oxidation at C1).

Meta-Analysis : Pool data from multiple studies to identify trends masked by experimental noise .

Key Data Highlights

  • Synthetic Yield Optimization : Ethanol as solvent increases condensation yield by 20% over DMF due to improved aldehyde solubility .
  • Biological Activity : Derivatives with trifluoromethyl groups exhibit 10× higher blood-brain barrier permeability compared to hydroxyl analogs .

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